Methyl 3-Cyclopentyl-3-(3-hydroxyphenyl)propanoate
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Overview
Description
Methyl 3-Cyclopentyl-3-(3-hydroxyphenyl)propanoate is an organic compound with the molecular formula C15H20O3. It is a methyl ester derivative of 3-cyclopentyl-3-(3-hydroxyphenyl)propanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Cyclopentyl-3-(3-hydroxyphenyl)propanoate typically involves the esterification of 3-cyclopentyl-3-(3-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Cyclopentyl-3-(3-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-cyclopentyl-3-(3-oxophenyl)propanoic acid.
Reduction: Formation of 3-cyclopentyl-3-(3-hydroxyphenyl)propanol.
Substitution: Formation of 3-cyclopentyl-3-(3-chlorophenyl)propanoate.
Scientific Research Applications
Methyl 3-Cyclopentyl-3-(3-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-Cyclopentyl-3-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxyphenyl)propanoate
- Methyl 3-(3,5-dihydroxyphenyl)propanoate
- Methyl 3-(3-methoxyphenyl)propanoate
Uniqueness
Methyl 3-Cyclopentyl-3-(3-hydroxyphenyl)propanoate is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
methyl 3-cyclopentyl-3-(3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C15H20O3/c1-18-15(17)10-14(11-5-2-3-6-11)12-7-4-8-13(16)9-12/h4,7-9,11,14,16H,2-3,5-6,10H2,1H3 |
InChI Key |
DREPTURAIYYBLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1CCCC1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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